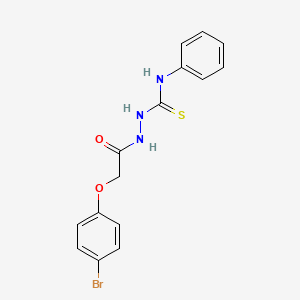

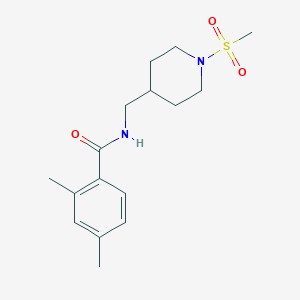

![molecular formula C20H13Cl3N2O B2575754 6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338978-86-2](/img/structure/B2575754.png)

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole (CPCB) is a synthetic compound that has a wide range of uses in the scientific community. It is a heterocyclic compound, meaning it contains two or more different types of atoms, and has been used in various scientific research applications, such as drug development and organic synthesis. CPCB is a versatile compound that has been used in various laboratory experiments, and has been studied extensively to determine its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Anticancer Activity

The benzimidazole scaffold has been explored extensively for its potential as an anticancer agent. Researchers have investigated the cytotoxic effects of this compound against various cancer cell lines. Its ability to inhibit cell proliferation, induce apoptosis, and interfere with cell cycle progression makes it a promising candidate for cancer therapy .

Antimicrobial Properties

The chlorobenzimidazole derivative demonstrates antimicrobial activity against bacteria, fungi, and parasites. It has been evaluated for its efficacy in treating infections caused by drug-resistant strains. The compound’s mechanism of action involves disrupting essential cellular processes, making it a valuable addition to the arsenal of antimicrobial agents .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Studies have investigated the anti-inflammatory potential of this benzimidazole compound. By modulating inflammatory pathways and cytokine production, it may contribute to managing inflammatory conditions such as arthritis, colitis, and dermatitis .

Antiviral Applications

Researchers have explored the compound’s antiviral properties, particularly against RNA viruses. It shows promise in inhibiting viral replication and entry. Investigations into its efficacy against specific viruses (such as HIV, influenza, or hepatitis) are ongoing .

Gastrointestinal Disorders

The compound’s gastroprotective effects have been studied in animal models. It may help prevent gastric ulcers and promote mucosal healing. Its ability to modulate acid secretion and enhance mucosal defense mechanisms makes it relevant for gastrointestinal health .

Neuroprotective Potential

Benzimidazole derivatives often exhibit neuroprotective properties. This compound has been evaluated for its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. It holds promise for conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .

Propiedades

IUPAC Name |

6-chloro-2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl3N2O/c21-15-7-5-13(6-8-15)20-24-18-10-9-16(22)11-19(18)25(20)26-12-14-3-1-2-4-17(14)23/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNHPZIIXVCOMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate](/img/structure/B2575672.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2575673.png)

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2575678.png)

![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2575679.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2575685.png)

![N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide](/img/structure/B2575694.png)